4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride
Description
4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride (CAS: 215454-29-8) is a heterocyclic compound with a fused furopyridine core substituted by an amino group at the 4-position and a cyano group at the 2-position. Its molecular formula is C₈H₆N₃O·HCl (molecular weight: 193.68), and it is cataloged as a building block in synthetic chemistry . The compound’s structural features, including the electron-withdrawing cyano group and nucleophilic amino group, make it a versatile intermediate for drug discovery and materials science. However, critical data such as purity specifications, safety profiles (e.g., GHS classifications), and storage conditions remain unreported in available sources .
Properties
IUPAC Name |
4-aminofuro[3,2-c]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O.ClH/c9-4-5-3-6-7(12-5)1-2-11-8(6)10;/h1-3H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJPPXUHUANKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171815-34-0 | |
| Record name | 4-aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride typically involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a base such as calcium carbonate in ethanol . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in the development of various derivatives that can exhibit enhanced biological activities or novel properties.
Synthetic Methods
- The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 2-cyano-3-(2-furyl)acrylonitrile with ammonia or primary amines, leading to high yields of the desired product.
Biological Applications
Antimicrobial Properties
- Research indicates that derivatives of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile demonstrate significant antimicrobial activity. Studies have shown effectiveness against various pathogens, suggesting its potential role in developing new antimicrobial agents.
Antitumor Activity
- Compounds related to this structure have been studied for their antitumor properties. Specific derivatives exhibit notable antiproliferative effects against cancer cell lines, indicating a promising avenue for cancer treatment research.
Neurotropic Effects
- Some derivatives have shown neurotropic activity, particularly in anticonvulsant models. These compounds may offer therapeutic benefits for neurological disorders by modulating neurotransmitter activity.
Case Studies
Antimalarial Activity
- A series of pyridine analogues derived from this compound demonstrated impressive in vitro activity against resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range. These findings highlight its potential as a scaffold for developing new antimalarial agents.
Neuropharmacological Studies
- In animal models, certain furo-pyridine derivatives exhibited significant anticonvulsant effects compared to established treatments like ethosuximide. This suggests that these compounds could be viable candidates for treating epilepsy and other seizure disorders.
Mechanism of Action
The mechanism of action of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Chlorinated Furopyridine Derivatives
Chlorinated analogues of furopyridine compounds share the fused heterocyclic scaffold but differ in substituents and bioactivity. Key examples include:
Key Differences :
- Substituent Effects: The amino and cyano groups in 4-aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride confer distinct electronic properties compared to chlorinated analogues.
- Biological Relevance: While direct pharmacological data for this compound are lacking, structurally related thieno-tetrahydropyridine derivatives (e.g., compound C1 in ) exhibit potent antiplatelet activity, suggesting that amino-cyano substitutions on fused heterocycles are promising for cardiovascular drug development .
Carboxylic Acid and Ester Analogues
Compounds like Furo[3,2-c]pyridine-2-carboxylic acid (CAS: 1707679-64-8, similarity score: 0.85) and Ethyl furo[2,3-c]pyridine-2-carboxylate (CAS: 138173-83-8, similarity score: 0.82) highlight the impact of functional groups on reactivity . The cyano group in this compound may offer greater stability under acidic conditions compared to ester derivatives, which are prone to hydrolysis.
Physicochemical Properties
Collision cross-section (CCS) data for this compound predict its behavior in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 160.05054 | 134.2 |
| [M+Na]+ | 182.03248 | 147.0 |
| [M-H]- | 158.03598 | 130.1 |
These values suggest moderate polarity, aligning with its heterocyclic structure. However, experimental validation is absent, limiting direct comparisons with analogues .
Biological Activity
4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₅N₃O
- IUPAC Name : this compound
- SMILES Notation : C1=CN=C(C2=C1OC(=C2)C#N)N
The compound features a fused ring structure that contributes to its unique biological properties compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for further anticancer drug development.
- Antithrombotic Effects : The compound has been explored for its potential as an antithrombotic agent, showing promise in reducing thrombus formation in various models.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This includes binding to enzymes and receptors, which alters their activity and modulates cellular signaling pathways. The precise mechanisms are still under investigation but are critical for understanding its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted in 2022 evaluated the antimicrobial properties of several furo[3,2-c]pyridine derivatives, including this compound. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), leading to increased apoptosis rates. The compound's mechanism was linked to the modulation of the p53 signaling pathway .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride, and what analytical techniques confirm its purity?
- Synthetic Routes :
- Cyclization reactions using furopyridine precursors, followed by nitrile group introduction via cyanation (e.g., using KCN or CuCN). The amino group may be introduced via reduction of nitro intermediates or direct amination. Hydrochloride salt formation is achieved by treating the free base with HCl .
- Example pathway: Furo[3,2-c]pyridine derivatives can undergo nucleophilic substitution at the 2-position to introduce the carbonitrile group, followed by amination at the 4-position .
- Analytical Techniques :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity criteria) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration (if crystalline) .
Q. What safety protocols are critical when handling this compound due to its reactivity?
- Explosion Risks : Avoid heat, sparks, or open flames (P210/P372). Use remote handling tools during large-scale reactions .
- Storage : Store in a dry, ventilated environment (P402/P403) at temperatures below 50°C (P412). Use airtight containers to prevent moisture absorption .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers optimize enantiomeric resolution of intermediates derived from this compound in drug synthesis?
- Chiral Resolution : Use chiral resolving agents like (-)-camphor-10-sulfonic acid to form diastereomeric salts. Differential crystallization separates enantiomers, as demonstrated in clopidogrel synthesis .
- Chromatographic Methods : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC for high-throughput separation. Validate enantiopurity via circular dichroism (CD) spectroscopy .
Q. What strategies address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and hydrogen-bonding networks, as seen in chromeno-pyridine derivatives .
Q. How does the electronic nature of the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?
- Electrophilic Activation : The electron-withdrawing cyano group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack. For example, in prasugrel synthesis, cyano groups stabilize transition states during ring-opening reactions .
- Mechanistic Studies : Use isotopic labeling (e.g., or ) to track reaction pathways. Kinetic studies under varying pH conditions can elucidate rate-determining steps .
Q. What advanced impurity profiling methods are recommended for batch-to-batch consistency in pharmaceutical intermediates?
- HPLC-MS/MS : Detect trace impurities (e.g., deaminated or oxidized byproducts) with tandem mass spectrometry. Calibrate against reference standards like those in clopidogrel impurity databases .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products. Compare retention times and fragmentation patterns with known impurities .
Q. How can computational modeling predict the bioactivity of derivatives targeting platelet aggregation inhibitors?
- Docking Simulations : Model interactions with the P2Y12 receptor (a target for antiplatelet drugs) using software like AutoDock. Focus on hydrogen bonding between the amino group and receptor residues .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
